molecular formula C16H11N3O2S B15028752 (5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028752
M. Wt: 309.3 g/mol
InChI Key: NSCCAQNPPXBPME-LCYFTJDESA-N
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Description

(5Z)-5-(2-Furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 2-furylmethylene group at position 5 and a 2-methylphenyl group at position 2. This compound belongs to a broader class of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives, which are synthesized via condensation reactions involving thiazolo-triazole precursors and substituted aldehydes or amines . Its structural uniqueness lies in the electron-rich furan ring and the steric effects imparted by the 2-methylphenyl group, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H11N3O2S/c1-10-5-2-3-7-12(10)14-17-16-19(18-14)15(20)13(22-16)9-11-6-4-8-21-11/h2-9H,1H3/b13-9-

InChI Key

NSCCAQNPPXBPME-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylene with 2-methylphenylthiazole under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Data are compiled from synthesized analogs reported in the literature (Table 1).

Table 1: Structural and Physicochemical Comparison of Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-one Derivatives

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Molecular Formula
Target Compound 5-(2-Furylmethylene), 2-(2-MePh) N/A* N/A* =CH ~8.1–8.5 (similar to 2a–e) C₁₇H₁₃N₃O₂S
(E/Z)-5-((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6-one (5g) 5-(Furan-2-ylmethyl) 71 176–178 =CH: 8.2–8.4; furan H: 6.3–7.5 C₁₁H₈N₄O₂S
(Z)-5-(2-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one (2a) 5-(2-Fluorophenyl) 58 192–193 =CH: 8.19; aromatic H: 7.46–7.73 C₁₁H₆FN₃OS
(Z)-5-(4-(Diethylamino)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one (2e) 5-(4-Diethylaminophenyl) 67 232–234 =CH: 8.10; N-CH₂: 3.47 C₁₅H₁₇N₄OS
5-[(5-Methylfuran-2-yl)methylene]-2-(3,4,5-trimethoxyphenyl) analog 5-(5-MeFuran), 2-(3,4,5-OMePh) N/A N/A Furan H: 6.1–6.3; OMe: 3.8–3.9 C₁₉H₁₇N₃O₅S
(5Z)-2-(4-MePh)-5-(2-propoxybenzylidene) analog 5-(2-PropoxyPh), 2-(4-MePh) N/A N/A Propoxy CH₂: 1.0–1.5; =CH: ~8.3 C₂₁H₁₉N₃O₂S

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, derivatives with electron-withdrawing groups (e.g., 2-fluorophenyl in 2a ) exhibit higher melting points (192–193°C vs. 176–178°C for furan-containing 5g ), likely due to increased dipole-dipole interactions. Bulky substituents like the 2-methylphenyl group at position 2 may reduce solubility in polar solvents compared to smaller groups (e.g., methylamino in 5a ).
  • Steric and Conformational Effects :

    • The 2-methylphenyl group introduces steric hindrance near the thiazolo-triazole core, which could limit rotational freedom and stabilize the Z-configuration. Similar effects are observed in 2d , where a para-acetoxyphenyl group restricts planarization.

Spectral Characteristics

  • The exocyclic =CH proton in the target compound is expected to resonate at δ 8.1–8.5, consistent with 2a–e .
  • Furan protons in 5g and the 5-methylfuran derivative appear at δ 6.1–7.5, distinct from aryl protons in phenyl-substituted analogs.

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